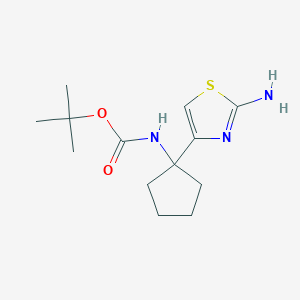

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate

Description

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate is a synthetic organic compound featuring a cyclopentane ring substituted with a tert-butyl carbamate group and a 2-aminothiazole moiety. The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions. The 2-aminothiazole ring is a heterocyclic structure frequently encountered in pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions, making it a common pharmacophore in drug discovery. This compound likely serves as an intermediate in the synthesis of bioactive molecules, particularly in medicinal chemistry for targeting enzymes or receptors where thiazole derivatives are active.

Properties

Molecular Formula |

C13H21N3O2S |

|---|---|

Molecular Weight |

283.39 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopentyl]carbamate |

InChI |

InChI=1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-13(6-4-5-7-13)9-8-19-10(14)15-9/h8H,4-7H2,1-3H3,(H2,14,15)(H,16,17) |

InChI Key |

OPDSDXMSXPRNQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C2=CSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Approach:

Optimized Conditions and Considerations

- Solvent Choice: Dichloromethane or tetrahydrofuran for Boc protection; polar aprotic solvents for cross-coupling.

- Temperature: Typically 0°C to room temperature during Boc protection; elevated temperatures for coupling reactions.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.

- Yield Optimization: Use of excess reagents, inert atmosphere, and purification techniques like chromatography or recrystallization.

Summary of Key Data and Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify the functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the thiazole ring .

Scientific Research Applications

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Structural and Functional Differences

Core Ring System: The target compound contains a cyclopentyl ring, which confers higher ring strain and reduced conformational flexibility compared to cyclohexyl derivatives (e.g., compounds 298 and 676371-64-5). Cyclopentane rings may enhance binding specificity in certain biological targets due to restricted rotation .

Substituent Variations: The 2-aminothiazole group in the target compound distinguishes it from analogs with pyrimidine (compound 298), hydroxymethyl (146307-51-9), or fluorobenzylamino () substituents. Thiazoles are known for their electron-rich aromatic systems, which facilitate interactions with biological targets such as kinases or GPCRs . The methoxy group in compound 298 and the fluorobenzyl group in introduce distinct electronic and steric effects. Fluorine atoms enhance lipophilicity and bioavailability, while methoxy groups may influence hydrogen-bonding capacity .

Synthetic Routes :

- The synthesis of compound 298 involves sequential functionalization of a cyclohexylamine core with a pyrimidine-iodo-chloro group, followed by Boc protection . This contrasts with the target compound, which likely requires thiazole ring formation early in the synthesis (e.g., via Hantzsch thiazole synthesis).

- Cyclopentenyl analogs (e.g., 146307-51-9) may utilize ring-closing metathesis or epoxide-opening strategies, as suggested by the hydroxymethyl substituent .

Physicochemical Properties: The tert-butyl carbamate group in all compounds ensures amine protection and stability during synthesis. Molecular weight differences (e.g., 336.44 g/mol for the fluorobenzylamino analog vs. ~310 g/mol estimated for the target compound) may influence pharmacokinetic properties such as membrane permeability .

Research Implications

- Drug Discovery: The 2-aminothiazole moiety in the target compound positions it as a candidate for kinase inhibitors or antimicrobial agents, whereas pyrimidine-based analogs (compound 298) might target nucleotide-binding proteins .

- Synthetic Chemistry : The cyclohexyl/cyclopentyl dichotomy highlights the trade-off between conformational flexibility and strain in scaffold design. Cyclopentane derivatives may require optimized synthetic protocols to manage steric hindrance .

Biological Activity

Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate, identified by its CAS number 921613-26-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

- Molecular Formula : C13H21N3O2S

- Molar Mass : 283.394 g/mol

- CAS Number : 921613-26-5

The compound features a thiazole ring, which is known for its biological significance, particularly in drug development. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component may play a crucial role in its antimicrobial action .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The MTT assay revealed that this compound significantly reduced cell viability in several cancer types, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Caspase activation |

| HeLa (Cervical Cancer) | 18 | DNA fragmentation |

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Preliminary findings indicate that it can inhibit certain kinases involved in cancer progression, potentially making it a candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Properties : In a controlled laboratory setting, the compound was tested against multiple microbial strains. Results indicated a significant zone of inhibition for both gram-positive and gram-negative bacteria, reinforcing the hypothesis that the thiazole ring enhances antimicrobial efficacy .

- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability with notable apoptosis markers observed at higher concentrations .

Q & A

Q. What are the common synthetic routes for synthesizing Tert-butyl (1-(2-aminothiazol-4-yl)cyclopentyl)carbamate?

The compound is typically synthesized via multi-step reactions involving cyclopentylamine derivatives and tert-butyl carbamate. For example, coupling reactions under inert atmospheres (e.g., N₂) with catalysts like Pd(PPh₃)₂Cl₂ and CuI are employed to introduce the aminothiazole moiety. Purification is achieved via column chromatography using solvents such as ethyl acetate and hexane . Key steps include Boc-protection of amines and sequential functionalization of the cyclopentyl ring, as detailed in patent procedures .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can resolve stereochemistry and validate molecular geometry . For example, tertiary carbamate groups and thiazole rings exhibit distinct NMR shifts, aiding in assignment .

Q. What are the key considerations for purifying this compound?

Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is standard. Thin-Layer Chromatography (TLC) monitors reaction progress, while recrystallization in solvents like THF/water improves purity. Ensure inert conditions during handling to prevent Boc-group deprotection .

Advanced Research Questions

Q. How can researchers optimize reaction yields when coupling cyclopentylamine derivatives with tert-butyl carbamate groups?

Optimization involves adjusting catalyst loadings (e.g., 5 mol% Pd), solvent polarity (THF vs. DMF), and temperature (20–65°C). For instance, in , CuI and Et₃N were critical for Sonogashira coupling efficiency. Screening bases (e.g., K₂CO₃ vs. Et₃N) and stoichiometric ratios (1:1.2 amine:electrophile) can mitigate side reactions . Kinetic studies under varying conditions (e.g., 12–24 hr reaction times) are recommended to identify rate-limiting steps.

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Cross-validate using complementary techniques:

- Mass spectrometry confirms molecular weight but may miss stereochemical details.

- X-ray diffraction (via SHELX) resolves absolute configuration but requires high-quality crystals .

- Computational modeling (DFT calculations) predicts NMR/IR spectra for comparison. If inconsistencies arise, re-examine purification steps for impurities or degradation products .

Q. What strategies resolve stereochemical uncertainties in the cyclopentyl moiety?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Alternatively, synthesize diastereomeric derivatives (e.g., using enantiopure acids) and compare NMR coupling constants. For crystallographic resolution, grow single crystals in slow-evaporation setups and refine using SHELXL . highlights the use of tert-butyl carbamates with defined stereochemistry for such analyses.

Q. How to ensure the stability of the tert-butyl carbamate group under reactive conditions?

Avoid strong acids/bases that cleave the Boc group. For example, in , TBAF (a fluoride source) selectively deprotected silyl ethers without affecting the carbamate. Stability tests under intended reaction conditions (e.g., pH, temperature) via TLC or LC-MS are critical. If decomposition occurs, consider alternative protecting groups (e.g., Fmoc) .

Methodological Considerations

Q. What analytical workflows are effective in identifying by-products during synthesis?

- LC-MS/MS detects low-abundance impurities.

- 2D NMR (COSY, HSQC) assigns overlapping signals in complex mixtures.

- In situ IR spectroscopy monitors reactive intermediates (e.g., isocyanates). For example, in , Fe/NH₄Cl reduction of nitro groups was tracked via LC-MS to ensure complete conversion .

Q. How to scale up synthesis while maintaining reproducibility?

Conduct Design of Experiments (DoE) to evaluate critical parameters (temperature, stirring rate, solvent volume). Use flow chemistry for exothermic steps (e.g., Grignard reactions). Patent protocols in achieved scalability (gram to kilogram) by maintaining strict stoichiometric control and inert conditions .

Q. What are the best practices for handling air-sensitive intermediates in this synthesis?

Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Pd-catalyzed couplings). Store intermediates under argon and pre-dry solvents (molecular sieves). In , THF was distilled over Na/benzophenone to remove oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.